Cas no 3268-19-7 (Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)-)
![Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)- structure](https://de.kuujia.com/scimg/cas/3268-19-7x500.png)
3268-19-7 structure
Produktname:Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)-
Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)-
- 4,6-O-BENZYLIDENE-Β-D-GLUCOPYRANOSIDE PODOPHYLLOTOXIN
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-β-d-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-, [5R-(5alpha,5abeta,8aalpha,9alpha)]-
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5
- SP-G
- EINECS 221-880-4
- UNII-LW8IK05ASY
- Podophyllotoxin-7-O-glucoside
- Podophyllotoxin-4-O-glucopyranoside
- NSC-42076
- DTXSID90911575
- 3268-19-7
- FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE, 5,8,8A,9-TETRAHYDRO-9-((4,6-O-(PHENYLMETHYLENE)-.BETA.-D-GLUCOPYRANOSYL)OXY)-5-(3,4,5-TRIMETHOXYPHENYL)-, (5R,5AR,8AR,9R)-
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5ah)-One,5,8,8a,9-tetrahydro-9-[[4,6-o-(phenylmethylene)-beta-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,[5r-(5alpha,5abeta,8aalpha,9alpha)]-
- Spg 827
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-beta-d-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-, [5R-(5alpha,5abeta,8aalpha,9alpha)]-
- PODOFILOX BENZYLIDENE GLYCOSIDE
- Podophyllotoxin, 4,6-O'-benzylidene-beta-D-glucoside
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-beta-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-, (5R,5aR,8aR,9R)-
- Podophyllotoxin-benziliden-glucosid [German]
- LW8IK05ASY
- Q-100197
- Proresidor
- Podophyllotoxin O-benzylidene-beta-D-glucopyranoside
- SCHEMBL3023342
- Podophyllotoxin-benziliden-glucosid
- (5R,5aR,8aR,9R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
- Podophyllotoxin o-benzylidene-.beta.-D-glucopyranoside
- Podophyllotoxin 1-O--D-glycoside; Podophyllotoxin 4-O-glucoside; NSC 163024; Podophyllotoxin-4-O--D-glucopyranoside
- 4,6-O-Benzylidene-beta-D-glucopyranoside podophyllotoxin
- SP G
- NSC 42076
- Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-((4,6-O-(phenylmethylene)-beta-d-glucopyranosyl)oxy)-5-(3,4,5-trimethoxyphenyl)-, (5R-(5alpha,5abeta,8aalpha,9alpha))-
-
- Inchi: InChI=1S/C35H36O13/c1-39-23-9-17(10-24(40-2)31(23)41-3)26-18-11-21-22(45-15-44-21)12-19(18)30(20-13-42-33(38)27(20)26)47-35-29(37)28(36)32-25(46-35)14-43-34(48-32)16-7-5-4-6-8-16/h4-12,20,25-30,32,34-37H,13-15H2,1-3H3/t20-,25?,26+,27-,28?,29?,30-,32?,34?,35?/m0/s1
- InChI-Schlüssel: SBPPWJIDARICBS-QKFAOQDPSA-N
- Lächelt: COC1C(OC)=CC([C@@H]2C3=CC4OCOC=4C=C3[C@H](OC3OC4COC(OC4C(O)C3O)C3C=CC=CC=3)[C@H]3COC(=O)[C@H]23)=CC=1OC
Berechnete Eigenschaften
- Genaue Masse: 664.21600
- Monoisotopenmasse: 664.21559120g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 48
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1110
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 150Ų
- XLogP3: 1.9
Experimentelle Eigenschaften
- Dichte: 1.1884 (rough estimate)
- Siedepunkt: 645.03°C (rough estimate)
- Brechungsindex: 1.7500 (estimate)
- PSA: 149.83000
- LogP: 2.99440
Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)- Verwandte Literatur
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
3268-19-7 (Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)-) Verwandte Produkte
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